REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([CH:6]=[CH2:7])[CH2:4][OH:5].[C:8](OC(C)(C)C)(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]>>[C:8]([O:5][CH2:4][CH:3]([O:2][CH3:1])[CH:6]=[CH2:7])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]
|
Name
|
|
Quantity
|
164.46 g
|
Type
|
reactant
|
Smiles
|
COC(CO)C=C
|
Name
|
|
Quantity
|
430.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
134 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL 3-neck round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
Reaction flask
|
Type
|
CUSTOM
|
Details
|
was equipped with magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Product was purified
|
Type
|
DISTILLATION
|
Details
|
Distillate was collected until the head temperature
|
Type
|
CUSTOM
|
Details
|
exceeded 67° C
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
C(CC(=O)C)(=O)OCC(C=C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |